N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine chemical properties
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine chemical properties
An In-Depth Technical Guide to N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine: Properties, Synthesis, and Applications
Abstract
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is a bifunctional synthetic building block of significant interest to the fields of medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, validated synthetic protocols, reactivity profile, and strategic applications. The molecule incorporates two key structural motifs: a reactive 2-bromopyridine ring, primed for diverse palladium-catalyzed cross-coupling reactions, and a cyclopropanamine moiety, a feature known to enhance metabolic stability and binding affinity in drug candidates. This guide serves as a resource for researchers and drug development professionals, offering field-proven insights into the effective utilization of this versatile intermediate.
Introduction: Strategic Importance in Modern Synthesis
The rational design of small-molecule therapeutics and functional materials frequently relies on the use of "privileged scaffolds"—molecular frameworks that are amenable to systematic modification and often impart desirable physicochemical and biological properties. N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine embodies this concept by uniting two such valuable motifs.
-
The 2-Bromopyridine Unit: Brominated pyridine derivatives are cornerstone intermediates in contemporary synthesis. The carbon-bromine (C-Br) bond is significantly weaker than a carbon-chlorine (C-Cl) bond, rendering it more susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles.[1] This enhanced reactivity allows for the construction of complex carbon-carbon and carbon-heteroatom bonds under milder conditions, a critical advantage when working with delicate or complex substrates.[1] Furthermore, the electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, further activates the C-Br bond for such transformations.[1]
-
The Cyclopropanamine Moiety: The inclusion of a cyclopropane ring is a widely adopted strategy in drug discovery. This highly strained, three-membered carbocycle offers unique structural and physicochemical characteristics. It can enhance biological potency, improve metabolic stability by blocking sites of oxidation, increase solubility, and reduce the efflux ratio of drug candidates.[2] The cyclopropanamine fragment, in particular, is a key pharmacophore in inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which are under investigation for treating CNS disorders and cancers.[3]
This guide provides a detailed exploration of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine, from its fundamental properties to its strategic deployment in synthetic campaigns.
Chemical Identity and Physicochemical Properties
The fundamental properties of the title compound and its common salt form are summarized below.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| CAS Number | 1289386-62-4 | 1353944-95-2 | [4][5][6] |
| Molecular Formula | C₉H₁₁BrN₂ | C₉H₁₂BrClN₂ | [4][5][6] |
| Molecular Weight | 227.10 g/mol | 263.56 g/mol | [5][6] |
| SMILES | BrC1=NC=CC(CNC2CC2)=C1 | BrC1=NC=CC(CNC2CC2)=C1.[H]Cl | [5][6] |
| Appearance | Not specified (typically off-white solid or oil) | Not specified (typically a solid) | |
| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C | [5] |
Synthesis and Purification
The most efficient and reliable synthesis of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is achieved via reductive amination. This method offers high yields and operational simplicity, avoiding the need for harsh reagents.
Causality Behind Experimental Choices
The chosen protocol involves the reaction of 2-bromopyridine-4-carbaldehyde with cyclopropanamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike stronger hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a milder and more selective reagent. Its reduced reactivity prevents the undesired reduction of the aldehyde starting material before the imine intermediate can form, and it is tolerant of the bromopyridine functionality. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the hydride reagent and the intermediate iminium ion.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine-4-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Amine Addition: Add cyclopropanamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred mixture. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product is best purified by flash column chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%). Expert Tip: To prevent the amine product from streaking on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine (NEt₃) to the mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and improved separation.
Synthetic Workflow Diagram
Caption: Reductive amination workflow for synthesis.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Pyridine Protons (3H): Three signals in the aromatic region (~7.0-8.5 ppm). A singlet for the proton at C5, a doublet for the proton at C6, and a doublet for the proton at C3.
-
Methylene Protons (-CH₂-) (2H): A singlet or doublet around 3.8-4.2 ppm.
-
Cyclopropyl Protons (5H): A complex set of multiplets in the upfield region (~0.4-1.0 ppm for the CH₂ groups and a distinct multiplet for the CH proton).
-
-
Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. The most critical diagnostic feature is the isotopic pattern for bromine. Two peaks of nearly equal intensity will be observed for the molecular ion: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M⁺+2).
Chemical Reactivity and Stability
The synthetic utility of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine stems from its two distinct reactive centers, which can be addressed selectively.
Reactivity at the C-Br Bond: Cross-Coupling
The primary site for introducing molecular diversity is the C(2)-Br bond. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings.[1][7]
Exemplar Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat the reaction in a microwave reactor at 100-120°C for 20-60 minutes, or alternatively, heat at 80-90°C using a conventional oil bath for 4-12 hours.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Reactivity at the Secondary Amine
The secondary amine is nucleophilic and can undergo standard transformations such as N-acylation (e.g., with acid chlorides or anhydrides) or N-alkylation (e.g., with alkyl halides). This site allows for the attachment of different side chains or linker groups.
Stability
The compound is moderately stable but should be handled with care. The recommendation to store at 2-8°C under an inert atmosphere suggests a potential sensitivity to atmospheric oxygen or moisture over long periods.[5] The secondary amine can be susceptible to slow air oxidation.
Key Reactive Sites Diagram
Caption: Primary sites of chemical reactivity.
Applications in Research and Drug Development
This compound is not an end-product but a strategic intermediate for building libraries of more complex molecules for screening and lead optimization.
Scaffold for Structure-Activity Relationship (SAR) Studies
The orthogonal reactivity of the molecule is its greatest asset. A medicinal chemist can first perform a cross-coupling reaction at the C-Br bond to install a desired aromatic or heteroaromatic group. Subsequently, the secondary amine can be modified. This two-vector approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conceptual Application in Drug Discoverydot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. 1289386-62-4|N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine|BLD Pharm [bldpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. mdpi.com [mdpi.com]
